molecular formula C8H4ClN3 B1418825 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile CAS No. 920965-87-3

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile

Cat. No.: B1418825
CAS No.: 920965-87-3
M. Wt: 177.59 g/mol
InChI Key: XQAJHQBDIDWDGZ-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core with a chloro substituent at the 4-position and a nitrile group at the 3-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Biochemical Analysis

Biochemical Properties

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it can affect the migration and invasion abilities of cancer cells, which are critical aspects of cancer progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing their normal function . This inhibition can lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or air . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, high doses of the compound have been associated with toxic effects, including damage to liver and kidney tissues . It is important to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, which are important for its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules, thereby affecting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with 2,3-dicarboxypyridine, which undergoes esterification, reduction, and chlorination. The key steps include:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods may include continuous flow processes and the use of more efficient catalysts and reagents to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile can be compared with other pyrrolo[2,3-B]pyridine derivatives:

    4-Chloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile: Similar structure but with the nitrile group at the 5-position.

    1H-pyrrolo[2,3-B]pyridine-3-carbonitrile: Lacks the chloro substituent, which can affect its reactivity and biological activity.

    4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile: Substitution of the chloro group with a bromo group can lead to different reactivity and potency in biological assays.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAJHQBDIDWDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672260
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920965-87-3
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920965-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile was treated with 2M NaOH solution (4 ml) in tetrahydrofuran (8 ml) at ambient temperature for 1 hour. The reaction mixture was cooled and was added water. The aqueous layer was extracted with EtOAc. And the organic layer was washed with brine, dried over MgSO4 and concentrated. Resultings were purified by silica gel column chromatography to give 4-chloro-1H-pyrrolo[2,3-b]-pyridine-3-carbonitrile as colorless powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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